2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a polyheterocyclic compound featuring a fused pyrrolo-pyrimidinone scaffold. This structure is characterized by three methyl substituents at positions 2, 7, and 7 of the bicyclic system. The pyrrolo[1,2-a]pyrimidinone core is a privileged scaffold in medicinal chemistry due to its versatility in drug design, with analogs exhibiting diverse biological activities such as antipsychotic, anti-HIV, and enzyme inhibitory effects .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,7,7-trimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-7-4-9(13)12-6-10(2,3)5-8(12)11-7/h4H,5-6H2,1-3H3 |
InChI Key |
NNHGUUUBDXODJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CC(CC2=N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but preliminary findings suggest involvement in radical mechanistic pathways .
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally related pyrrolo/pyrido-pyrimidinones (Table 1). Key differences include substituent positions, functional groups, and ring fusion patterns:
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Molecular weight inferred from structural similarity to .
Key Observations:
- Substituent Effects: The 2,7,7-trimethyl analog lacks aromatic substituents (e.g., 4-nitrophenyl in ), likely reducing steric hindrance and polarity compared to bulkier derivatives.
- Ring Fusion: Pyrido-pyrimidinones (e.g., risperidone) exhibit expanded conjugation vs.
- Bioisosteric Replacements: Thieno- or pyrazolo-fused analogs (e.g., in ) introduce heteroatoms that modulate electronic properties and solubility .
Biological Activity
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2059941-12-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 178.23 g/mol. Its structural characteristics position it as a member of the pyrrolopyrimidine family, which has been associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2059941-12-5 |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity Overview
Research has indicated that compounds within the pyrrolopyrimidine class exhibit a range of biological activities including anticancer, antiviral, and antibacterial effects. The specific biological activity of this compound is primarily characterized by its interaction with various enzymes and cellular pathways.
Anticancer Activity
A study published in MDPI highlighted the potential of pyrrolopyrimidine derivatives as anticancer agents. The compound was evaluated against several cancer cell lines including HepG2 and HeLa. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 43.15 - 68.17 |
| HeLa | Varies (dependent on substituents) |
| MDA-MB-231 | Varies (dependent on substituents) |
| MCF-7 | Varies (dependent on substituents) |
The study indicated that structural modifications such as halogen substitutions significantly influence the cytotoxicity profile of related compounds.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases such as EGFR and CDK2. These targets are critical in cell cycle regulation and proliferation pathways.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance biological activity. For instance:
- Halogen Substituents : Compounds with chlorine or fluorine at the 2-position exhibited increased cytotoxicity against HepG2 cells.
Table 2: Influence of Substituents on Cytotoxicity
| Substituent | Effect on Activity |
|---|---|
| Chlorine (2-Cl) | Increased cytotoxicity |
| Fluorine (2-F) | Moderate activity |
| Hydroxyl (2-OH) | Moderate impact |
Case Studies
Several case studies have documented the efficacy of pyrrolopyrimidine derivatives in preclinical models:
- Study on EGFR Inhibition : A derivative showed promising results in inhibiting EGFR in vitro with an IC50 value significantly lower than standard treatments.
- In Vivo Studies : Animal models treated with derivatives of this compound demonstrated reduced tumor growth rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
